2-(2-aminophenyl)-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUJLXFMSZXCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Aminophenyl N Phenylacetamide and Its Analogs
Classical Synthetic Pathways
The traditional synthesis of 2-(2-aminophenyl)-N-phenylacetamide and its analogs relies on well-established organic reactions that have been refined over decades. These methods are characterized by their straightforward reaction mechanisms, though they sometimes require harsh conditions or produce significant byproducts.
Amide Bond Formation via Acylation of Amines
Amide bond formation is a cornerstone of organic synthesis, and acylation of amines is a primary method to achieve this. chemicalbook.comnih.gov This strategy involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. In the context of this compound, this can be approached in two ways: acylating aniline (B41778) with a 2-aminophenylacetic acid derivative or acylating o-phenylenediamine (B120857).
A common method involves reacting a substituted aniline with an activated phenylacetic acid derivative. For instance, analogs can be synthesized by reacting various 2-chloro-N-(substituted phenyl)acetamides with an appropriate amine. scholarsresearchlibrary.com A specific example is the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide, which is achieved by reacting 1,2,3,4-tetrahydroisoquinoline (B50084) with 2-chloro-N-phenylacetamide in acetonitrile, with triethylamine (B128534) acting as a base. scholarsresearchlibrary.com This highlights the utility of halo-acetamides as effective acylating agents for forming the N-phenylacetamide moiety.
Another approach involves the fusion of a precursor like 2-(2-aminophenyl) benzoxazole (B165842) with substituted chloroacetanilides to yield the final amide products. sciensage.info This method underscores the robustness of using pre-formed chloroacetanilides to introduce the N-phenylacetamide group onto a molecule containing a primary or secondary amine.
A more novel approach to amide bond formation utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method avoids common coupling agents and proceeds under mild conditions, offering a versatile route to primary, secondary, and tertiary amides. nih.gov
Condensation Reactions with Aryl Amines
Direct condensation reactions provide a more atom-economical route to amide bond formation by combining a carboxylic acid and an amine, typically with the removal of water. For the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, a key analog, ethyl 2-(2-isopropylphenoxy)acetate is reacted directly with o-phenylenediamine (1,2-diaminobenzene). researchgate.net The reaction is facilitated by a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in a solvent like dichloromethane (B109758). researchgate.net
Similarly, benzimidazole (B57391) derivatives, which are structurally related to the target compound, can be synthesized through the ammonium (B1175870) chloride-catalyzed condensation of o-phenylenediamine with various carboxylic acids. rsc.org This demonstrates the general applicability of condensation reactions with o-phenylenediamine for creating complex molecules. Microwave-assisted synthesis has also been employed to facilitate condensation reactions, for example, in the creation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from heterocyclic amines, showcasing a modern, efficient approach to this classical reaction. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions |
| Ethyl 2-(2-isopropylphenoxy)acetic acid | o-Phenylenediamine | N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide | TBTU, lutidine, dichloromethane researchgate.net |
| o-Phenylenediamine | Carboxylic Acids | 2-Substituted Benzimidazoles | NH4Cl catalyst rsc.org |
| 1,2,3,4-Tetrahydroisoquinoline | 2-chloro-N-phenylacetamide | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide | Acetonitrile, triethylamine, reflux scholarsresearchlibrary.com |
Derivations from Phenylacetic Acid Precursors
Phenylacetic acid and its derivatives are fundamental building blocks for synthesizing this compound. wikipedia.org A key precursor is 2-aminophenylacetic acid, which contains the core structure needed for the synthesis. nih.gov
The synthesis of 2-phenylacetamide (B93265) from phenylacetic acid can be achieved by first activating the carboxylic acid. For example, phenylacetic acid is treated with carbonyldiimidazole in methylene (B1212753) chloride to form an activated intermediate. This intermediate is then reacted with an amine to form the final amide product. This two-step, one-pot procedure is a common and effective way to overcome the low reactivity of the unactivated carboxylic acid. The hydrolysis of an existing amide, such as the conversion of N,N-dimethyl-o-(2,6-dichloroanilino)phenylacetamide to o-(2,6-dichloroanilino)phenylacetic acid using potassium hydroxide (B78521), further illustrates the chemical relationship and interconversion between these precursors. prepchem.com
Reductive Transformations for Amine Functionality
A crucial step in synthesizing the target molecule is the introduction of the amino group on the phenyl ring. When starting with a nitro-substituted precursor, a reductive transformation is necessary. The direct synthesis of N-(2-aminophenyl)acetamide (also known as 2-aminoacetanilide) is effectively accomplished through the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. wikipedia.org
This reduction of an aromatic nitro group is a widely applicable and reliable transformation. Alternative reagents can also be used, such as iron powder in the presence of hydrochloric acid, which is a classic method for nitro group reduction. google.com These reductive methods are highly efficient and are a key strategy for producing the final amine functionality from readily available nitroaromatic starting materials. wikipedia.orggoogle.com Reductive amination, the conversion of a carbonyl group to an amine, is another powerful tool for synthesizing analogs, particularly for creating secondary and tertiary amines from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comthieme-connect.com
| Starting Material | Reagent(s) | Product | Reference |
| 2-Nitroacetanilide | 10% Pd/C, H₂ | N-(2-Aminophenyl)acetamide | wikipedia.org |
| (R)-2-[[2'-(4-nitrophenyl)-ethyl]amino]-1-phenylethanol | Iron powder, HCl | (R)-2-[[2'-(4-aminophenyl)-ethyl]amino]-1-phenylethanol | google.com |
| (R)-2-[[2'-(4-nitrophenyl)-ethyl]amino]-1-phenylethanol | 5% Pd/C, H₂ | (R)-2-[[2'-(4-aminophenyl)-ethyl]amino]-1-phenylethanol | google.com |
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry offers more sophisticated and efficient methods, often employing metal catalysts to achieve high selectivity and yield under milder conditions.
Catalyst-Mediated Synthesis (e.g., Palladium-catalyzed reactions)
Palladium catalysts are exceptionally versatile and have been extensively used in the synthesis of complex organic molecules, including analogs of this compound. ull.es As mentioned previously, the reduction of 2-nitroacetanilide to 2-aminoacetanilide using a Pd/C catalyst is a prime example of a palladium-catalyzed transformation to create the target molecule. wikipedia.org
Beyond hydrogenation, palladium catalysts are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. For example, palladium-catalyzed C-H activation of acetanilides allows for direct functionalization at the ortho position of the N-acetyl group. rsc.org This strategy has been used to couple acetanilides with epoxides to form β-hydroxy products, demonstrating a powerful method for elaborating the core structure. rsc.org
Furthermore, palladium catalysis is employed in intramolecular reactions to construct complex ring systems. The synthesis of cephalotaxine (B1668394) analogs, for instance, involves two sequential intramolecular palladium-catalyzed reactions: an allylic amination and a Heck reaction. nih.gov Palladium catalysts also facilitate the synthesis of carbazole (B46965) alkaloids from N-arylcyclohexane enaminones through aromatization and cyclization steps. mdpi.com These advanced methods showcase the power of transition-metal catalysis to build molecular complexity from relatively simple precursors. acs.org
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable green chemistry tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. scielo.brjocpr.com This technique, known as sonochemistry, has been successfully applied to the synthesis of various acetamide (B32628) derivatives and related heterocyclic compounds. scielo.brresearchgate.netekb.egresearchgate.nettandfonline.com
The synthesis of N-(4-((E)-3-arylacryloyl)phenyl)acetamides has been achieved through a Claisen-Schmidt condensation reaction assisted by ultrasonic radiation. scielo.br This method provides a mild, convenient, and improved protocol for preparing chalcones, with the benefits of higher yields and significantly reduced reaction times. scielo.br In a typical procedure, N-(4-acetylphenyl)acetamide and various substituted aromatic aldehydes are dissolved in ethanol (B145695) with a catalytic amount of potassium hydroxide and irradiated in an ultrasonic bath at room temperature for a short period (5-20 minutes). scielo.br
Another application of sonochemistry is in the synthesis of hydrazones and bishydrazones, which can be precursors or analogs of more complex structures. ekb.eg For instance, the synthesis of N-(4-(hydrazinecarbonyl)phenyl)acetamide derivatives has been facilitated by ultrasonic waves, demonstrating the versatility of this green chemistry approach. ekb.eg A modified sonochemical method has also been developed for the efficient synthesis of morpholine-functionalized 1,3,5-triazine (B166579) derivatives in aqueous media, minimizing the use of organic solvents. researchgate.net The use of ultrasound has also been reported in the synthesis of 2-aminothiophenes, where it improves both the rate and yield of the DABCO-catalyzed Gewald reaction in a PEG-200 solvent system. jocpr.com
The development of economical and efficient methods for synthesizing biologically active compounds is a major goal in medicinal chemistry, and ultrasound-assisted synthesis has proven to be a valuable strategy. For example, novel N-substituted 1,2,4-triazole-2-thiol derivatives have been synthesized in high yields (75–89%) using ultrasound radiation, which accelerated the reaction rate compared to conventional heating methods. researchgate.net
One-Pot Reaction Sequences and Green Chemical Approaches
One-pot reactions and green chemical approaches are at the forefront of modern synthetic chemistry, aiming to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions. researchgate.netrsc.org These principles have been applied to the synthesis of various heterocyclic and acyclic compounds related to the this compound scaffold.
A notable green chemistry approach involves the reaction of acylpyruvic acids and their esters with N-(2-aminophenyl)acetamide. researchgate.net This reaction proceeds regioselectively to form acyclic enamines, specifically (Z)-2-[(2-acetamidophenyl)amino]-4-oxobut-2-enoates, without the need for a catalyst or other additives, making it an environmentally friendly method where water is the only byproduct. researchgate.net
One-pot multi-component reactions are particularly attractive for their ability to construct complex molecules from simple starting materials in a single operation. For instance, a catalyst-free, one-pot, three-component synthesis of 2-substituted quinazolin-4-carboxamides has been developed using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamides, aldehydes, and ammonium acetate (B1210297). researchgate.net This method tolerates a wide range of functional groups and proceeds under mild conditions. researchgate.net Similarly, a one-pot, two-step mechanochemical synthesis has been reported for the preparation of metal complexes of salen-type ligands, where the ligand is formed first and then reacted with a metal salt without isolation of the intermediate. rsc.org This solvent-free or low-solvent approach further enhances the green credentials of the synthesis. rsc.org
The Ugi four-component reaction (4CR) is another powerful tool for the rapid generation of molecular diversity. A one-pot sequential Ugi 4CR followed by an intramolecular Knoevenagel cyclization has been utilized to access the quinolin-2-(1H)-one scaffold. rsc.org This reaction involves an aminophenyl ketone, an aromatic aldehyde, cyanoacetic acid, and an isocyanide. rsc.org
Regioselective Synthesis of Substituted Derivatives
Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds, ensuring that functional groups are introduced at the desired positions. Several methods have been developed for the regioselective synthesis of derivatives related to this compound.
A simple and efficient method for the regioselective transmonocyanoacetylation of o-phenylenediamine derivatives has been developed using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent. researchgate.net This method provides access to a series of N-(2-aminophenyl)-2-cyanoacetamide derivatives under mild conditions with short reaction times. researchgate.net The reaction of acylpyruvic acids with N-(2-aminophenyl)acetamide also proceeds with high regioselectivity, with the primary amino group of the N-(2-aminophenyl)acetamide attacking the most electrophilic carbonyl group of the acylpyruvic acid. researchgate.net
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. A Pd-catalyzed, selective mono-arylation of the ortho-C-H bonds of various benzamides has been achieved using N-(2-aminophenyl)acetamide (APA) as a novel bidentate directing group. acs.org This reaction is tolerant of a wide range of functional groups and provides biaryl amide derivatives in good to moderate yields. acs.org The use of Mn(OAc)₂ as a co-oxidant under silver-free conditions and the absolute ortho-monoaryl selectivity are key features of this methodology. acs.org
Synthesis of Structurally Modified this compound Derivatives
The structural modification of the this compound scaffold is essential for tuning its physicochemical and biological properties. These modifications can be broadly categorized into substitutions on the N-phenylacetamide moiety, alterations of the aryl and heteroaryl rings, and changes to the core scaffold and the linker connecting the different parts of the molecule.
N-Substituted Phenylacetamide Analogs
The synthesis of N-substituted phenylacetamide analogs allows for the exploration of the structure-activity relationships related to the amide bond and the phenyl ring attached to it. A variety of synthetic methods have been employed to introduce different substituents at this position.
A general approach for the synthesis of 2-(2-arylamino)phenylacetamide derivatives involves the reaction of a substituted phenylacetic acid with thionyl chloride to form the corresponding acid chloride. chemprob.orgcyberleninka.ru This intermediate is then reacted with an appropriate aromatic amine in the presence of pyridine (B92270) to yield the desired N-substituted acetamide. chemprob.orgcyberleninka.ru For example, the reaction of 2-(phenylamino)phenylacetic acid with various substituted anilines yields a range of N-substituted analogs. chemprob.orgcyberleninka.ru
Another common strategy is the condensation of a 2-chloro-N-substituted-phenylacetamide with an amine. For instance, a series of 2-(4-(6-substituted-benzo[d]thiazol-2-yl)phenylamino)-N-(substituted-phenyl)acetamide derivatives were prepared by condensing 4-(6-substituted-benzo[d]thiazol-2-yl)benzenamine with various 2-chloro-N-(substituted-phenyl)acetamides in glacial acetic acid. researchgate.net Similarly, N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide derivatives were synthesized by reacting 5-amino-3-phenyl-1,2,4-triazole with different 2-chloro-N-substituted phenylacetamides in dioxane with pyridine. sphinxsai.com
The synthesis of N-(substituted phenyl)-2-chloroacetamides themselves is typically achieved by reacting a substituted aniline with chloroacetyl chloride. nih.gov These intermediates are then used to build more complex molecules. For example, they have been reacted with 1,3,4-thiadiazole-2-thiols to produce N-(benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. scite.ai
The following table summarizes some examples of synthesized N-substituted phenylacetamide analogs and their starting materials.
| Product | Starting Material 1 | Starting Material 2 | Reference |
| 2-(2-(phenylamino)phenyl)-N-(p-tolyl)acetamide | 2-(phenylamino)phenylacetic acid | p-toluidine | chemprob.org |
| 2-(4-(Benzo[d]thiazol-2-yl)phenylamino)-N-(4-chlorophenyl)acetamide | 4-(Benzo[d]thiazol-2-yl)benzenamine | 2-chloro-N-(4-chlorophenyl)acetamide | researchgate.net |
| N-(4-nitrophenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide | 5-amino-3-phenyl-1,2,4-triazole | 2-chloro-N-(4-nitrophenyl)acetamide | sphinxsai.com |
| N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide | Ethyl 2-(2-isopropylphenoxy)acetate | o-phenylenediamine | nih.govresearchgate.net |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-chloroaniline | Chloroacetyl chloride | nih.gov |
Aryl and Heteroaryl Ring Substitutions
Modifications of the aryl and heteroaryl rings within the this compound scaffold are crucial for modulating the electronic and steric properties of the molecule, which can significantly impact its biological activity.
A straightforward method for introducing substituents on the aryl rings is to start with appropriately substituted precursors. For example, a series of 2-(2-arylamino)phenylacetamide derivatives were synthesized from substituted phenylacetic acids and substituted anilines. chemprob.orgcyberleninka.ru This allows for a wide range of substituents, such as nitro and methyl groups, to be incorporated into both the N-phenyl and the 2-aminophenyl rings. chemprob.orgcyberleninka.ru
The introduction of heteroaryl rings can be achieved through various synthetic strategies. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by condensing aryl thioureas with α-bromophenylethanones. nih.govmdpi.comnih.gov This approach allows for the incorporation of a thiazole (B1198619) ring, and the aryl group on the thiazole can be further substituted. nih.govmdpi.comnih.gov For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide was synthesized with a fluorine substituent on the terminal phenyl ring. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions are also powerful tools for aryl and heteroaryl ring substitutions. The palladium-catalyzed ortho-arylation of benzamides using N-(2-aminophenyl)acetamide as a directing group allows for the direct introduction of various aryl and heteroaryl groups at the ortho position of the benzamide (B126) ring. acs.org
The following table provides examples of aryl and heteroaryl substituted analogs and the synthetic approaches used.
| Product | Synthetic Approach | Starting Materials | Reference |
| 2-(2-(4-nitrophenylamino)phenyl)-N-phenylacetamide | Amide coupling | 2-(4-nitrophenylamino)phenylacetic acid and aniline | chemprob.orgcyberleninka.ru |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Hantzsch thiazole synthesis | 1-(4-aminophenyl)-3-(4-fluorophenyl)thiourea and 2-bromo-1-phenylethanone | nih.govmdpi.comnih.gov |
| 2-(2-(Biphenyl-2-yl)amino)phenylacetamide | Pd-catalyzed ortho-arylation | N-(2-aminophenyl)benzamide and 2-iodobiphenyl | acs.org |
| N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride | Multi-step synthesis | Substituted 2-quinazolinoneacetic acid and o-phenylenediamine | asianpubs.org |
Scaffold Modifications and Linker Variations
Modifying the core scaffold and the acetamide linker of this compound opens up possibilities for creating novel chemical entities with potentially different biological profiles.
One approach to scaffold modification is to replace the phenyl rings with other aromatic or heterocyclic systems. For example, a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have been synthesized, where the 2-aminophenyl group is replaced by a 4-(2-morpholinoethoxy)phenyl group. researchgate.net This introduces a flexible ether-linked morpholine (B109124) moiety. The synthesis involves the reaction of hydroxyphenylacetic acid as a starting material. researchgate.net
Another strategy involves altering the linker between the aromatic rings. In the synthesis of novel urea (B33335) compounds, the acetamide linker has been replaced with a urea linker. tandfonline.com For instance, the synthesis of N'-phenyl and C'-phenyl amides has been explored as a variation of the linker modification. tandfonline.com
The synthesis of 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives represents a significant scaffold modification where the methylene group of the acetamide is substituted with two indole (B1671886) moieties. researchgate.net This is achieved through a regioselective Friedel-Crafts alkylation of 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives with various indoles, catalyzed by AlCl₃. researchgate.net
The following table highlights some examples of scaffold and linker modifications.
| Modified Scaffold/Linker | Synthetic Strategy | Key Starting Materials | Reference |
| 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide | Etherification and amide coupling | Hydroxyphenylacetic acid, 2-morpholinoethanol, and aniline | researchgate.net |
| N'-phenyl and C'-phenyl amides (Urea linker) | Multi-step synthesis including oxidation and amide coupling | Primary alcohol precursors and substituted anilines | tandfonline.com |
| 2,2-di(1H-indol-3-yl)-N-phenylacetamide | Friedel-Crafts alkylation | 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide and indoles | researchgate.net |
Purification and Isolation Techniques for Synthesized Compounds
The purification and isolation of this compound and its analogs are critical steps to ensure the removal of impurities, such as starting materials, reagents, and byproducts, from the crude reaction mixture. The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities. Commonly employed methods include recrystallization, column chromatography, and preparative thin-layer chromatography.
Recrystallization is a widely used technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. scribd.com An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. scribd.com Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. For acetanilide (B955), a related compound, water has been shown to be an effective recrystallizing solvent. scribd.com The crude product is dissolved in hot water, and as the solution cools, pure acetanilide crystallizes. scribd.com The process of slow cooling is important as it promotes the formation of larger, purer crystals. youtube.com
Column chromatography is a versatile and widely employed purification technique for separating components of a mixture. nih.govnih.gov The separation is based on the differential adsorption of the compounds onto a stationary phase as a mobile phase is passed through the column. For the purification of N-phenylacetamide derivatives, column chromatography on basic alumina (B75360) or silica (B1680970) gel is frequently reported. nih.govnih.gov The choice of the stationary phase and the eluting solvent system is critical for achieving good separation.
A variety of solvent systems can be utilized as the mobile phase. For instance, a gradient of ethyl acetate in petroleum ether (ranging from 10% to 50%) has been successfully used to purify N-(2-aminophenyl)amide derivatives. google.com In other cases, mixtures of petroleum ether and ethyl acetate in a 3:1 ratio have been employed. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov
Preparative Thin-Layer Chromatography (TLC) can also be used for the purification of small quantities of compounds. This technique operates on the same principles as column chromatography but on a flat plate coated with a thin layer of adsorbent. While not explicitly detailed for the title compound, it is a standard method for the isolation of organic compounds.
The following tables summarize purification data for analogs of this compound, providing insights into effective purification strategies.
Table 1: Column Chromatography Data for N-phenylacetamide Analogs
| Compound | Stationary Phase | Eluent System | Yield (%) | Reference |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Basic Alumina | Not Specified | 57 | nih.gov |
| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Basic Alumina | Not Specified | 93 | mdpi.com |
| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | Basic Alumina | Not Specified | 71 | mdpi.com |
| N-(4-((4-(3-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)isobutyramide | Basic Alumina | Not Specified | 86 | mdpi.com |
| N-(2-aminophenyl)amide derivative | Silica Gel | Ethyl acetate : Petroleum ether (10-50% gradient) | 43 | google.com |
| mono-N-BOC protected derivative | Silica Gel | Petroleum ether : Ethyl acetate (3:1) | 63 | nih.gov |
Table 2: Recrystallization Data for Related Compounds
| Compound | Solvent | Observations | Reference |
| N-phenyl-2-(phenylsulfanyl)acetamide | Water | Colorless crystals | iucr.org |
| Acetanilide | Water | Pure acetanilide crystals | scribd.com |
After purification, the isolated compound's purity is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comontosight.ai
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-(2-aminophenyl)-N-phenylacetamide exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) protons, and the amine and amide protons.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as a complex multiplet in the range of δ 7.23-7.42 ppm. The protons of the N-phenyl group and the 2-aminophenyl group overlap in this region. The methylene (-CH₂-) protons adjacent to the carbonyl group and the aminophenyl ring are also observed as a multiplet.
When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are altered due to solvent effects. A predicted ¹H NMR spectrum in DMSO-d₆ shows a singlet for the amide proton (N-H) around δ 9.12 ppm. The aromatic protons are expected to show distinct multiplets: a doublet of doublets at approximately δ 7.14 ppm, a doublet of triplets at δ 6.88 ppm, another doublet of doublets at δ 6.70 ppm, and a doublet of triplets at δ 6.52 ppm. The two protons of the primary amine (-NH₂) are predicted to appear as a broad singlet at around δ 4.85 ppm. The methylene protons would likely be observed as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.12 | s | 1H | Amide N-H |
| 7.14 | dd | 1H | Aromatic C-H |
| 6.88 | dt | 1H | Aromatic C-H |
| 6.70 | dd | 1H | Aromatic C-H |
| 6.52 | dt | 1H | Aromatic C-H |
| 4.85 | br s | 2H | Amine -NH₂ |
| Not specified | s | 2H | Methylene -CH₂- |
Note: The specific chemical shift for the methylene protons was not provided in the predicted data but is expected to be present.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound recorded in CDCl₃, a series of signals corresponding to the different carbon environments are observed. The carbonyl carbon of the amide group is typically found downfield. The aromatic carbons of both the N-phenyl and the 2-aminophenyl rings give rise to a set of signals in the aromatic region (approximately δ 120-151 ppm). The methylene carbon signal appears at a higher field.
A representative ¹³C NMR spectrum in CDCl₃ shows signals at δ 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.8, and 128.5 ppm, which are attributed to the aromatic and carbonyl carbons of the molecule. hmdb.ca
Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Chemical Shift (ppm) |
| 150.4 |
| 137.1 |
| 135.5 |
| 134.4 |
| 130.9 |
| 129.3 |
| 128.9 |
| 128.8 |
| 128.5 |
Note: Specific assignments for each carbon atom require further 2D NMR experiments.
Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine, amide, and aromatic functionalities.
The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H stretching vibration of the secondary amide (-CONH-) usually appears as a single band in the same region. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, typically observed in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.
Table 3: Typical Infrared Absorption Bands for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Secondary Amide (-CONH-) | N-H Stretch | 3300-3500 (one band) |
| Amide | C=O Stretch | 1630-1680 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
The electron ionization (EI) mass spectrum of N-monosubstituted 2-phenylacetamides often shows fragmentation via cleavage alpha to the carbonyl group. biorxiv.org A key fragmentation pathway for deprotonated N,2-diphenylacetamides in electrospray ionization (ESI) mass spectrometry involves the formation of a benzyl (B1604629) anion and an aniline (B41778) anion through direct decomposition. mhlw.go.jp
For this compound, HRMS analysis would provide the exact mass of the molecular ion, confirming its elemental formula of C₁₄H₁₄N₂O. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to compare against the experimentally determined value, with a very small mass error confirming the composition. While a specific HRMS report for N-(2-aminophenyl)-2-phenylacetamide was mentioned in the literature, the exact measured mass was not detailed in the available search results. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the amide carbonyl group.
The presence of the two phenyl rings and the delocalization of electrons across the amide linkage contribute to the UV absorption profile. The spectrum of a related compound, N-(4-aminophenyl) acetamide (B32628), shows absorption peaks at λ_max = 246.41 nm and λ_max = 206.05 nm. It is anticipated that this compound would exhibit a similar UV-Vis spectrum, with the exact λ_max values being influenced by the specific substitution pattern of the aromatic rings. These electronic transitions provide valuable information about the conjugated system within the molecule.
Mechanistic Investigations of Chemical Transformations Involving 2 2 Aminophenyl N Phenylacetamide
Reaction Pathway Elucidation and Transition State Analysis
Understanding the precise pathway a reaction follows from reactant to product is fundamental to controlling its outcome. For transformations involving 2-(2-aminophenyl)-N-phenylacetamide derivatives, this involves mapping the potential energy surface to identify the most favorable route. Computational methods are indispensable tools for this purpose, allowing researchers to model the energetic landscape of a reaction.
The elucidation of reaction mechanisms often involves identifying transition states (TS), which are high-energy, transient molecular configurations that connect reactants, intermediates, and products. umich.edu These are first-order saddle points on the potential energy surface. umich.edu The energy difference between the reactant and the transition state defines the activation barrier, a key determinant of the reaction rate.
Computational techniques like the Growing String Method (GSM) and the Nudged Elastic Band (NEB) method are employed to locate transition states and map the reaction path. umich.edu For instance, in related reactions, comparing different potential pathways, such as concerted versus stepwise mechanisms in cycloadditions, reveals that the energy of the transition states determines which path is favored. nih.gov A study on benzyne (B1209423) cycloaddition found that a biradical pathway had a lower energy barrier than a concerted one, explaining experimental observations. nih.gov The analysis of transition state structures provides insight into the degree of bond formation and breaking at the peak of the reaction barrier. princeton.edu
| Computational Method | Application in Mechanistic Studies | Typical Output |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of energies of reactants, products, intermediates, and transition states. nih.gov | Activation energies, reaction enthalpies. |
| Growing String Method (GSM) | Efficiently locates the minimum energy path and transition states between two stable geometries. umich.edu | Reaction path coordinates, transition state structure. |
| Nudged Elastic Band (NEB) | Finds the minimum energy path between known reactants and products. umich.edu | A series of images (structures) along the reaction path. |
| Ab initio Molecular Dynamics (MD) | Simulates the time evolution of a system to explore reaction mechanisms without pre-supposing a reaction coordinate. rsc.org | Reaction trajectories, identification of complex/composite mechanisms. |
Identification and Characterization of Reaction Intermediates
Many chemical transformations of this compound proceed through one or more reaction intermediates—species that are more stable than a transition state but less stable than the final product. Identifying and characterizing these intermediates is key to confirming a proposed reaction mechanism.
In the acid-catalyzed reactions of related N-(2-aminophenyl)phthalamic acid, a dominant reaction pathway involves the formation of N-(2-aminophenyl)phthalimide as a key intermediate. This imide is then observed to undergo a subsequent rearrangement to form 2-(2-carboxyphenyl)benzimidazole. The presence and structure of such intermediates can be confirmed using spectroscopic methods like NMR and, in some cases, by isolation and X-ray crystallographic analysis. For example, in the synthesis of coumarin-linked benzimidazoles, an important intermediate, 2-(2-imino-2H-chromen-3-yl)-1H-benzimidazole, was successfully characterized by X-ray analysis. science.gov
The synthesis of derivatives often involves the creation of stable intermediates. For instance, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties proceeds through the formation of 4-amino-N-phenylacetamide intermediates. nih.gov These are typically stable enough to be isolated and purified before proceeding to the next step. nih.gov
| Reaction Type | Identified Intermediate | Significance | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization of N-(2-aminophenyl)phthalamic acid | N-(2-aminophenyl)phthalimide | Forms in a pseudo-first-order process and subsequently rearranges to the final product. | |
| Synthesis of coumarin-linked benzimidazoles | 2-(2-imino-2H-chromen-3-yl)-1H-benzimidazole | Characterized by X-ray analysis, confirming the intramolecular cyclization pathway. | science.gov |
| Synthesis of N-phenylacetamide-thiazole derivatives | 4-amino-N-phenylacetamide | A stable, isolable intermediate formed after amide formation and deprotection. | nih.gov |
| Synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles | Intermediate cyclic nitronate | Formed from an intramolecular attack following a conjugate addition. | nih.gov |
Mechanistic Studies of Intramolecular Cyclization Reactions
The most characteristic reaction of this compound is intramolecular cyclization. This process typically involves the nucleophilic attack of the aniline (B41778) amino group onto the electrophilic carbonyl carbon of the acetamide (B32628) group, or a related electrophilic center. The reaction is often promoted by acid or base catalysis.
Acid-catalyzed cyclization is a common pathway. For example, the acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid leads to the formation of an imide intermediate, which then rearranges. A plausible mechanism for the acid-induced intramolecular cyclization of N-cyano sulfoximines involves the initial hydrolysis of the cyano group, followed by cyclocondensation to form thiadiazine 1-oxides. acs.orgacs.org
Another well-studied transformation is the oxidative cyclization of related compounds. The transformation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles proceeds via a nucleophilic intramolecular cyclization that is coupled with an oxidation step. nih.gov This method, using a base like KOH and an oxidant like DMSO, provides an efficient route to N-substituted indoline-3-ones. nih.gov
Exploration of Side Reactions and Competing Pathways
In the synthesis and transformation of this compound and its analogs, the desired reaction pathway often competes with one or more side reactions. The nature and yield of these side products are highly dependent on the substrate's structure and the specific reaction conditions.
A common competing pathway to intramolecular cyclization is intermolecular reaction or simple hydrolysis. In the acid-catalyzed reactions of N-(2-aminophenyl)phthalamic acid, a minor hydrolysis reaction is observed to compete with the dominant cyclization-rearrangement sequence. The extent of this hydrolysis increases with acid concentration.
The structure of the starting material can also dictate the reaction outcome. In the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, it was found that while primary aniline derivatives underwent the desired cyclization, substrates with a secondary aniline group participated in a different reaction involving the cleavage of the cyano group. nih.gov Similarly, in certain radical reactions designed for cyclization, isomerization of a double bond can occur prior to the desired cyclization step, leading to different structural isomers. rsc.org Computational studies on cycloaddition reactions have highlighted the competition between concerted and biradical pathways, where the relative energy barriers determine the stereochemical outcome of the reaction. nih.gov
| Desired Reaction | Competing Pathway / Side Reaction | Influencing Factors | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Amide Hydrolysis | Acid concentration; higher acidity can favor hydrolysis. | |
| Oxidative Cyclization | Cleavage of Cyano Group | Substitution on the aniline nitrogen (secondary vs. primary amine). | nih.gov |
| Radical Cyclization | Double Bond Isomerization | Reaction conditions that may allow for isomerization before the main reaction. | rsc.org |
| [2+2] Cycloaddition | Biradical vs. Concerted Pathway | The structure of the strained alkyne (e.g., benzyne vs. cyclopentyne). | nih.gov |
Role of Catalysts and Reaction Conditions on Mechanism
Catalysts and reaction conditions (e.g., temperature, solvent, pH) play a pivotal role in directing the mechanism of transformations involving this compound. They can enhance reaction rates, improve selectivity for the desired product, and even enable entirely new reaction pathways by lowering specific transition state barriers.
Acid catalysis is frequently used to promote cyclization. A kinetic model for the reactions of N-(2-aminophenyl)phthalamic acid demonstrated that the rates of both the initial cyclization and the subsequent rearrangement are highly pH-dependent. This suggests that protonation of specific sites on the molecule is a key step in the mechanism. Similarly, the synthesis of thiadiazine 1-oxides is achieved through an acid-induced hydrolysis and intramolecular cyclocondensation protocol. acs.org
Base catalysis is also common. The Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by bases like KOH. researchgate.net The specific mechanism can shift depending on the conditions; for example, high temperatures can favor an initial condensation to form an enone, which then cyclizes. researchgate.net Metal catalysts, such as copper, are used in oxidative cyclization reactions, where the metal center is proposed to coordinate to the substrate and facilitate the key bond-forming and oxidation steps. nih.gov The choice of catalyst can be so influential that it can lead to different regioisomers from the same starting materials, a phenomenon known as regiodivergence. mdpi.com
Computational Chemistry and Theoretical Studies of 2 2 Aminophenyl N Phenylacetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and reactivity of molecules like 2-(2-aminophenyl)-N-phenylacetamide. rasayanjournal.co.in These calculations provide a foundational understanding of the molecule's behavior at an electronic level.
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G basis set, the most stable three-dimensional conformation of the molecule is determined. chemprob.orgcyberleninka.ru This process minimizes the energy of the structure, providing realistic bond lengths, bond angles, and dihedral angles. nih.gov
Once optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to electrostatic interactions. nih.govscispace.com For similar acetamide (B32628) derivatives, these studies reveal how the arrangement of functional groups, such as the amino and amide moieties, influences the electronic landscape of the molecule. researchgate.neteurjchem.com
Calculation of Global and Local Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I-A)/2. chemprob.org
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity. cyberleninka.ru
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2. cyberleninka.ru
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ²/2η. chemprob.orgcyberleninka.ru
Local reactivity descriptors, on the other hand, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attacks. rasayanjournal.co.in These are often determined using Fukui functions, which describe the change in electron density at a specific point when the total number of electrons in the molecule changes. rasayanjournal.co.ineurjchem.com
Table 1: Representative Global Reactivity Descriptors for Acetamide Derivatives (Illustrative Data) This table presents illustrative data based on findings for related acetamide compounds as specific values for this compound were not available in the searched literature.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | 5.8 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Hardness | η | (I-A)/2 | 2.3 eV |
| Softness | S | 1/η | 0.43 eV-1 |
| Electronegativity | χ | (I+A)/2 | 3.5 eV |
| Electrophilicity Index | ω | χ²/2η | 2.66 eV |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. rasayanjournal.co.in The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. chemprob.orgnih.gov Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to interact with other species. cyberleninka.ru
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov For related phenylacetamide derivatives, the HOMO-LUMO gap has been calculated to understand the charge transfer that occurs within the molecule. scispace.comresearchgate.net
Molecular Docking Studies with Defined Chemical Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.netjpionline.org This method is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a specific biological target. semanticscholar.org
Prediction of Ligand-Target Binding Conformations
Docking simulations explore numerous possible conformations of the ligand within the active site of a target protein, predicting the most favorable binding mode. nih.govbonvinlab.org Studies on similar acetamide compounds have successfully used molecular docking to understand their binding to targets like cyclooxygenase (COX) enzymes. chemprob.orgcyberleninka.ruresearchgate.net The predicted conformation reveals the specific orientation of the ligand that maximizes favorable interactions with the amino acid residues in the protein's binding pocket. chemprob.org Visualization software is often used to display these ligand-protein interactions in both 2D and 3D, providing a clear picture of the binding hypothesis. chemprob.orgresearchgate.net
Estimation of Binding Energies and Interaction Types
A key output of molecular docking is the estimation of binding energy or affinity, often expressed as a docking score in units of kcal/mol. cyberleninka.ru A lower (more negative) binding energy indicates a more stable ligand-protein complex and stronger binding. semanticscholar.org
These studies also provide detailed information about the types of non-covalent interactions that stabilize the complex. cyberleninka.ru These can include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein. researchgate.net
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, such as pi-sigma and amide-pi interactions. chemprob.org
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Sulfur Interactions: Non-covalent interactions involving a pi system and a sulfur-containing amino acid like methionine. chemprob.org
For example, docking studies of related acetamide derivatives into the active site of prostaglandin (B15479496) G/H synthetase (a COX enzyme) have identified key interactions with amino acids such as Ala496, Met491, Leu328, and Tyr324. chemprob.org Similarly, docking against matrix metalloproteinase-2 (MMP-2) showed hydrogen bond interactions with GLU121 and LEU83. researchgate.net
Table 2: Representative Molecular Docking Results for Acetamide Derivatives with a Target Protein (Illustrative Data) This table presents illustrative data based on findings for related acetamide compounds as specific values for this compound were not available in the searched literature.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr324, Ala496, Met491 | Hydrogen Bond, Pi-Sigma, Pi-Sulfur |
| Matrix Metalloproteinase-2 (MMP-2) | -7.9 | GLU121, LEU83 | Hydrogen Bond, Hydrophobic |
| Biotin Protein Ligase | -7.2 | Not Specified | Favorable Binding Modes |
Quantum Chemical Topology and Intermolecular Interaction Analysis
Quantum chemical topology offers a powerful framework for analyzing the electron density distribution in molecules, enabling the characterization of chemical bonds and non-covalent interactions. For this compound, these analyses are vital for understanding its solid-state packing and the forces governing its crystal structure.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). scirp.org
The Hirshfeld surface of this compound can be mapped with properties like dnorm, which identifies regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net
To obtain a quantitative summary of the intermolecular contacts, two-dimensional fingerprint plots are generated from the Hirshfeld surface. crystalexplorer.net These plots represent the combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface) for each point on the surface. researchgate.net The relative contributions of different types of intermolecular interactions can be determined by decomposing the fingerprint plot. For acetamide derivatives with similar functional groups, the following interactions are typically observed: nih.gov
H···H contacts: These are generally the most abundant interactions due to the high abundance of hydrogen atoms on the molecular surface. They appear as a large, diffuse region in the fingerprint plot. nih.gov
O···H/H···O contacts: These appear as distinct "spikes" in the fingerprint plot and are indicative of hydrogen bonding, which plays a crucial role in the crystal packing of many acetamide derivatives. researchgate.net
C···H/H···C contacts: These represent weaker C-H···π interactions and are typically seen as "wings" in the fingerprint plot. nih.gov
N···H/H···N contacts: These interactions, also contributing to hydrogen bonding, are visible as characteristic spikes in the plot. nih.gov
The percentage contributions of these interactions provide a clear picture of the packing forces within the crystal. A representative breakdown of these contributions for a related acetamide derivative is presented in Table 1.
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Acetamide Derivative. nih.gov
| Intermolecular Contact | Contribution (%) |
| H···H | 53.8 |
| C···H/H···C | 21.7 |
| N···H/H···N | 13.6 |
| O···H/H···O | 10.8 |
Energy framework analysis provides a quantitative measure of the intermolecular interaction energies within a crystal, offering deeper insight into the stability of the crystal lattice. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its surrounding neighbors. nih.gov
Table 2: Representative Interaction Energies (kJ/mol) Calculated from Energy Framework Analysis for a Molecular Crystal. nih.gov
| Energy Component | Value (kJ/mol) |
| Electrostatic | -68.3 |
| Dispersion | -234.7 |
| Polarization | -20.8 |
| Repulsion | 119.8 |
| Total Energy | -217.8 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net While specific QSRR models for this compound are not extensively documented, studies on related 2-(2-aryl amino) phenyl acetamide derivatives have demonstrated the utility of the closely related Quantitative Structure-Activity Relationship (QSAR) approach. researchgate.netchemprob.org
A typical QSRR study involves the calculation of a wide range of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Such as HOMO-LUMO energies, Mulliken charges, and dipole moments, which are obtained from quantum mechanical calculations. chemprob.org
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed reactivity. nih.gov Such models can be used to predict the reactivity of new, unsynthesized compounds and to gain insights into the molecular features that govern their chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. longdom.org For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. researchgate.net
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over a period of time, typically on the order of nanoseconds to microseconds. longdom.orgmdpi.com
This allows for the exploration of different conformations that the molecule can adopt in solution or in a biological environment. nih.gov Analysis of the simulation trajectory can reveal:
Stable conformers: By identifying the low-energy regions of the conformational space.
Conformational transitions: The pathways and timescales of transitions between different conformations.
Root Mean Square Deviation (RMSD): This parameter is often monitored to assess the stability of the simulation and to identify conformational changes. A stable RMSD value over time suggests that the molecule has reached an equilibrium conformation. researchgate.net
MD simulations are particularly useful for understanding how this compound might interact with biological macromolecules, as they can reveal the conformational changes that may occur upon binding. mdpi.com
Synthetic Utility and Applications in Advanced Materials and Heterocyclic Chemistry
Function as a Crucial Synthetic Intermediate
2-(2-aminophenyl)-N-phenylacetamide, also known as o-aminoacetanilide, is recognized as a significant intermediate in synthetic chemistry. solubilityofthings.comwikipedia.org Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to create a variety of derivatives. It serves as a fundamental building block for the synthesis of more intricate molecules, particularly in the pharmaceutical industry where it is a starting material for numerous compounds. solubilityofthings.com
The compound's structure, featuring an ortho-phenylenediamine moiety within a larger acetamide (B32628) framework, makes it an ideal precursor for cyclization reactions. This reactivity is harnessed to produce a wide array of heterocyclic systems. wikipedia.org Researchers utilize this compound to explore structure-activity relationships (SAR), as modifications to either the amino group or the acetamide portion can significantly alter the biological activity of the resulting molecules. solubilityofthings.com For instance, it is a key starting material in the synthesis of novel phenoxy acetamide derivatives, which are investigated for their therapeutic potential. nih.govresearchgate.net The versatility of this compound is further enhanced by its solubility in common organic solvents like ethanol (B145695), acetone, and chloroform (B151607), facilitating its use in a wide range of reaction conditions. solubilityofthings.com
Scaffold for the Construction of Diverse Heterocyclic Systems
The molecular framework of this compound is an exemplary scaffold for building a variety of heterocyclic compounds. wikipedia.org The ortho-disposed amino and acetamido groups provide a convergent point for intramolecular cyclization reactions, leading to the formation of fused ring systems that are prevalent in medicinal chemistry and materials science.
The unique arrangement of atoms in this compound makes it a suitable precursor for the synthesis of the indazole ring system. Indazoles are a class of bicyclic heteroaromatic compounds that are of significant interest in drug design. nih.govorganic-chemistry.org A specific application involves the use of this compound to prepare 1H-indazole-3-carboxylic acid derivatives. google.com This transformation is achieved through a diazotization reaction followed by an intramolecular cyclization. The process typically involves treating the starting acetamide with an acid and a nitrite (B80452) source, which generates a diazonium salt that subsequently cyclizes to form the stable indazole core. google.com This method highlights a direct and efficient pathway from an acyclic aminophenyl precursor to a valuable heterocyclic product.
Table 1: Synthesis of Indazole Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| This compound | 1. Glacial acetic acid, tert-butyl nitrite2. Column chromatography | 1H-Indazole-3-carboxylic acid derivative | google.com |
| 2-Aminomethyl-phenylamines | Oxidative cyclization | 2-Substituted 2H-indazoles | nih.govorganic-chemistry.org |
The 2-aminoacetanilide structure is a well-established starting point for the synthesis of benzimidazoles, a heterocyclic scaffold with significant pharmacological importance. rsc.org The intramolecular cyclization of 2'-aminoacetanilide is a direct method to form the benzimidazole (B57391) ring. wikipedia.org For example, 2-methylbenzimidazole (B154957) can be synthesized from 2'-aminoacetanilide. wikipedia.org Another approach involves the condensation of the related compound, 2-(2-aminophenyl) benzimidazole, which can be prepared from o-phenylenediamine (B120857) and anthranilic acid, with various aldehydes to form Schiff bases that possess antimicrobial properties. semanticscholar.orgresearchgate.net The fundamental reaction involves the cyclocondensation of an ortho-diaminoarene functionality, which is inherent in the structure of this compound, with a suitable one-carbon synthon.
Table 2: Synthesis of Benzimidazole Scaffolds
| Starting Material | Reagents/Conditions | Product | Reference |
| 2'-Aminoacetanilide | CO₂, H₂, RuCl₂(dppe)₂ catalyst | 2-Methylbenzimidazole | wikipedia.org |
| o-Phenylenediamine, Anthranilic acid | Polyphosphoric acid (PPA) | 2-(2-aminophenyl) benzimidazole | semanticscholar.org |
| Thiourea (B124793) derivative | Microwave irradiation, DMF | N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide | nih.gov |
The aminophenyl acetamide framework is also instrumental in constructing benzoxazole (B165842) and oxazole (B20620) heterocycles. Benzoxazoles are typically synthesized via the condensation and cyclization of ortho-aminophenols with carboxylic acids or their derivatives. organic-chemistry.orgcore.ac.uk While not a direct cyclization of this compound itself, its structural motif is used to build larger molecules incorporating the benzoxazole ring. For example, new benzoxazole derivatives have been synthesized by first preparing 2-(2-aminophenyl) benzoxazole and then fusing it with substituted chloroacetanilides. ijpsr.comsciensage.info
For the synthesis of oxazole derivatives, the related 2-(2-aminophenyl)-4,5-dihydrooxazole skeleton serves as a key intermediate. thieme-connect.com The synthesis of N-aryl-5-aryloxazol-2-amine derivatives, which have shown potential as 5-lipoxygenase inhibitors, further illustrates the utility of aminophenyl precursors in generating this class of heterocycles. jst.go.jp
Table 3: Synthesis of Benzoxazole and Oxazole Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-(2-aminophenyl) benzoxazole, Substituted chloroacetanilides | 1,4-Dioxane, Triethylamine (B128534) (TEA), Reflux | 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamides | ijpsr.comsciensage.info |
| 2-Aminophenols, Aldehydes/Carboxylic Acids | Various (e.g., acid catalysis) | 2-Substituted benzoxazoles | organic-chemistry.org |
| 2-mercapto-benzoxazole derivatives, N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | Acetone, K₂CO₃ | N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with a benzoxazole moiety | tandfonline.com |
The versatility of the N-phenylacetamide scaffold extends to the synthesis of five-membered heterocycles like imidazoles and thiazoles. nih.govsciencescholar.us A common strategy for thiazole (B1198619) synthesis involves the Hantzsch thiazole synthesis, where α-haloketones react with thioureas. N-phenylacetamide derivatives containing thiazole moieties are synthesized by condensing thioureas with α-bromophenylethanones. nih.govnih.gov Specifically, substituted amino phenylthiazoles can be produced by reacting thiourea and iodine, followed by reaction with 2-chloro-N-substituted phenyl acetamide to yield N-(substituted phenyl)-2-(4-phenyl thiazole-2-ylamino)-acetamide. researchgate.net
For imidazole (B134444) synthesis, the strategy often involves the reaction of α-aminoketones with cyanates or other reagents. nih.gov The 2-aminoimidazole core, known for its antimicrobial properties, can be accessed from precursors bearing the aminophenyl group. nih.gov
Table 4: Synthesis of Imidazole and Thiazole Heterocycles
| Starting Material | Reagents/Conditions | Product | Reference |
| Thioureas, α-bromophenylethanones | Condensation | N-phenylacetamide derivatives with 4-arylthiazole moieties | nih.govnih.gov |
| Thiourea, I₂, 2-chloro-N-substituted phenyl acetamide | Stepwise reaction | N-(substituted phenyl)-2-(4-phenyl thiazole-2-ylamino)-acetamide | researchgate.net |
| 1-(4-aminophenyl)ethan-1-one, α-haloketones, Cyanates | Stepwise reaction | Heterocyclic imidazoles | nih.gov |
The aminophenyl group is a key structural element for the synthesis of indoline (B122111) derivatives. Indolines are typically formed through the intramolecular cyclization of substituted anilines. organic-chemistry.org A relevant method involves the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally related to the title compound, to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This reaction proceeds via an intramolecular nucleophilic attack of the amine onto a carbonyl group, followed by oxidation. The synthesis of indole (B1671886) derivatives has also been achieved starting from phenoxy acetamide precursors, highlighting the adaptability of the acetamide linkage in forming this important heterocyclic core. nih.gov
Direct synthesis of the more complex pyridazinoindole ring system from this compound is less commonly documented. However, the formation of related indole structures, such as quinindoline, can be achieved by reacting 1H-indole-3-carbaldehyde with aniline (B41778), which generates N-phenylacetamide as a byproduct, indicating the thermodynamic favorability of these linked aromatic systems. chim.it
Table 5: Synthesis of Indoline Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | KOH, DMSO (Oxidative cyclization) | 2-(3-Oxoindolin-2-ylidene)acetonitriles | acs.org |
| β-arylethylamine substrates (picolinamide protected) | Palladium-catalyzed intramolecular amination | Indoline compounds | organic-chemistry.org |
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | Condensation reaction | Novel acetamide derivative (precursor for further cyclization) | nih.gov |
Thiazine (B8601807) and Pyrazole (B372694) Ring Constructions
The versatile scaffold of this compound serves as a valuable starting material for the synthesis of various heterocyclic systems, including those containing thiazine and pyrazole rings. These constructions often proceed through multi-step reaction sequences involving the formation of key intermediates.
Thiazine Ring Construction:
The synthesis of 1,3-thiazine derivatives can be achieved through the reaction of chalcones with a sulfur-containing reagent like thiourea. While a direct one-pot synthesis from this compound is not commonly reported, a plausible pathway involves its conversion to a chalcone (B49325) intermediate. For instance, the amino group of this compound can be diazotized and subsequently converted to other functional groups that can participate in condensation reactions to form chalcones. These chalcone derivatives, which are α,β-unsaturated ketones, can then undergo cyclization with thiourea in an alkaline medium to yield the desired thiazine ring system. The resulting thiazine derivatives often possess an N-C-S linkage, a structural motif associated with a range of biological activities. wikipedia.org
A variety of substituted thiazine derivatives can be generated by employing different substituted aromatic aldehydes and acetophenones in the chalcone formation step. wikipedia.org Microwave-assisted condensation has also been reported as an efficient method for synthesizing pyrazolyl thiazine derivatives from appropriate precursors. wikipedia.org
Pyrazole Ring Construction:
The synthesis of pyrazole rings from this compound can be envisioned through its conversion into a 1,3-dicarbonyl compound or a related reactive intermediate. A general and widely used method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate. organic-chemistry.orgresearchgate.net
Alternatively, derivatives of this compound can be utilized in multicomponent reactions to construct pyrazole rings. For example, the reaction of a derivative with hydrazine in the presence of a suitable coupling partner can lead to the formation of the pyrazole nucleus. beilstein-journals.org The specific reaction conditions and the nature of the substituents on the starting material will dictate the regioselectivity of the final pyrazole product. organic-chemistry.org Research has also explored the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, demonstrating the successful incorporation of a pre-formed pyrazole moiety onto the N-phenylacetamide scaffold. nih.gov
Tetrahydroisoquinoline Derivatives
The Pictet-Spengler reaction stands as a powerful and widely utilized method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. beilstein-journals.orgnih.gov The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. nih.govnrochemistry.com
While this compound itself is not a β-arylethylamine, it can be chemically modified to generate a suitable precursor for the Pictet-Spengler reaction. A potential synthetic strategy would involve the reduction of the acetamide carbonyl group and the phenyl ring of the acetamide moiety to furnish a β-phenylethylamine derivative. This transformation would generate the necessary structural motif to undergo the Pictet-Spengler cyclization.
The key steps of the Pictet-Spengler reaction mechanism are:
Formation of a Schiff base (iminium ion) from the reaction of the β-arylethylamine with a carbonyl compound under acidic conditions. nih.gov
Intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion. nih.gov
Subsequent deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product. nih.gov
The success and yield of the Pictet-Spengler reaction are highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the aromatic ring facilitate the cyclization, while electron-withdrawing groups can hinder it or require more forcing conditions. nih.gov The reaction has been successfully applied in various fields, including the total synthesis of complex natural products and the generation of compound libraries for medicinal chemistry. researchgate.net
Indolyl Derivatives
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being one of the most prominent and versatile methods. researchgate.netbohrium.com This reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone.
A direct application of this compound in the classical Fischer indole synthesis is not straightforward. However, its structural features suggest potential for its use in modified indole synthesis methodologies. One such possibility is the Bischler-Möhlau indole synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline derivative. wikipedia.org While the classical conditions can be harsh, milder methods have been developed. wikipedia.org A plausible, albeit multi-step, approach could involve the conversion of this compound into a suitable α-amino ketone derivative that could then participate in a Bischler-Möhlau-type cyclization.
The mechanism of the Bischler-Möhlau synthesis involves the initial formation of an α-anilino ketone intermediate, followed by a second aniline condensation to form an enamine or imine. Intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of an aniline molecule and tautomerization, yields the final indole product. nih.gov
Furthermore, research has demonstrated the synthesis of complex indole-containing molecules that incorporate the N-phenylacetamide moiety, such as N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives and indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives. researchgate.netbohrium.comnih.gov These examples highlight the utility of the N-phenylacetamide scaffold in constructing elaborate indole-based structures with potential biological activities. acs.orgdntb.gov.ua
Development of Functional Materials and Pigments (e.g., azobenzothiazole dyes)
The compound N-(2-aminophenyl)acetamide, also known as 2'-aminoacetanilide, serves as a key precursor in the synthesis of functional organic materials, most notably azobenzothiazole dyes. wikipedia.orgchemicalbook.com These dyes are characterized by the presence of an azo group (-N=N-) linking a benzothiazole (B30560) ring system to the phenylacetamide moiety.
The synthesis of azobenzothiazole dyes from N-(2-aminophenyl)acetamide typically involves a two-step process:
Diazotization: The primary aromatic amine group of N-(2-aminophenyl)acetamide is converted into a diazonium salt. This is usually achieved by treating the compound with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures.
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. In the case of azobenzothiazole dyes, the coupling partner is a benzothiazole derivative. For example, coupling with 2-aminobenzothiazole (B30445) or its derivatives leads to the formation of the corresponding N-[2-(benzothiazol-2-ylazo)phenyl]acetamide dyes. wikipedia.org
The general structure of these dyes allows for a wide range of colors and properties to be achieved by varying the substituents on both the phenylacetamide and the benzothiazole rings. For instance, the synthesis of N-[2-(6-nitrobenzothiazol-2-ylazo)phenyl]acetamide has been reported, where the introduction of a nitro group on the benzothiazole ring can significantly influence the color and other properties of the dye. wikipedia.org
Beyond their use as pigments, the ability of the N-phenylacetamide scaffold to be incorporated into larger, more complex structures suggests its potential in the development of other functional materials, such as polymers and luminescent materials.
Design and Synthesis of Novel Chemical Probes and Ligands
The structural characteristics of this compound, featuring multiple potential coordination sites (the amino group, the amide nitrogen and oxygen), make it and its derivatives attractive candidates for the design and synthesis of novel chemical probes and ligands for metal complexes. nih.gov
Derivatives of this compound have been successfully employed as ligands in coordination chemistry. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been synthesized and used to form mononuclear coordination complexes with metals such as Cadmium(II) and Copper(II). nih.gov In these complexes, the ligand coordinates to the metal center, and the resulting structures can exhibit interesting properties, including potential biological activity. nih.gov
The synthesis of (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Cr(III) has also been reported. nih.gov These studies demonstrate the versatility of the N-phenylacetamide scaffold in creating ligands that can chelate to metal ions through various coordination modes. nih.gov The resulting complexes have been characterized and studied for their geometric structures and potential applications. nih.gov
Furthermore, the N-phenylacetamide framework can be incorporated into more elaborate structures designed as specific chemical probes. For instance, purine-based probes bearing N-phenylacetamide moieties have been designed as selective inhibitors for protein kinases, highlighting the role of this scaffold in creating molecules that can interact with biological targets. nih.gov The synthesis of such probes often involves coupling the N-phenylacetamide precursor with other functional fragments to achieve the desired activity and selectivity. nih.gov The development of such probes is crucial for studying biological processes and for the discovery of new therapeutic agents.
Future Research Directions and Perspectives in 2 2 Aminophenyl N Phenylacetamide Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and environmental impact. Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of 2-(2-aminophenyl)-N-phenylacetamide and its derivatives. Traditional multi-step syntheses often involve hazardous reagents and generate significant byproducts.
Key areas for advancement include:
Catalytic Amidation: Exploring novel catalysts, particularly those based on earth-abundant metals, for the direct amidation of alcohols or aldehydes with amines. acs.org This approach is highly atom-economical, producing water or hydrogen as the only byproduct. acs.org The use of heterogeneous catalysts, such as H-montmorillonite, in the direct amidation of isopropenyl esters also presents a promising, environmentally friendly route. nih.gov
Solvent-Free and Aqueous Reactions: Shifting towards solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental footprint of chemical processes. ejcmpr.commdpi.com Research into microwave-assisted and ultrasound-assisted syntheses has already demonstrated the potential for rapid, efficient, and solvent-minimized reactions for related acetamide (B32628) derivatives. ekb.egresearchgate.netfrontiersin.org
One-Pot Syntheses: Designing one-pot reaction sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. researchgate.net For instance, a one-pot procedure for synthesizing imidazole (B134444) derivatives from 1,2-diols highlights the potential for such streamlined approaches. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent functionalities of this compound, namely the primary aromatic amine and the acetamide linkage, offer a rich landscape for exploring novel chemical transformations. While its use as a precursor for heterocyclic systems like indazoles is established, future research can uncover unprecedented reactivity. researchgate.net
Potential avenues of exploration include:
C-H Activation: Direct functionalization of the aromatic C-H bonds presents a powerful and atom-economical strategy for derivatization. Palladium-catalyzed ortho-arylation of benzamides, assisted by directing groups, has been demonstrated and could be adapted for this compound. nih.gov
Novel Cyclization Reactions: Beyond the formation of indazoles, the unique positioning of the amino and acetamido groups may facilitate novel intramolecular cyclizations to form new heterocyclic scaffolds. The reaction of 2-aminothiophenol, a related structure, with various reagents to form complex heterocycles like benzothiazoles and propellanes showcases the potential for such discoveries. tandfonline.com
Imino-Ene and Pericyclic Reactions: The imino functionality, which can be generated from the primary amine, could participate in reactions like the imino-ene reaction, a powerful tool for carbon-carbon bond formation and the synthesis of nitrogen-containing heterocycles. researchgate.net
Refinement and Integration of Multiscale Computational Approaches
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, computational approaches can provide deep insights into their properties and reactivity, guiding experimental efforts.
Future directions in this area include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of different sites within the molecule, understand reaction mechanisms, and calculate spectroscopic properties. researchgate.netnih.gov Such studies have been used to analyze the electronic structure of related phenylacetamide derivatives, correlating theoretical data with experimental findings. researchgate.net
Molecular Docking and Dynamics Simulations: For derivatives with biological activity, molecular docking can predict the binding modes within protein active sites. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and the flexibility of the ligand-protein complex. nih.govscispace.com
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity or material properties. nih.gov This allows for the rational design of new compounds with enhanced characteristics.
Development of High-Throughput Synthesis and Characterization Platforms
To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput synthesis and screening methods are essential. These platforms enable the rapid generation and evaluation of large libraries of compounds.
Key developments in this area will likely involve:
Parallel Synthesis: The use of combinatorial chemistry techniques to generate libraries of derivatives for high-throughput screening. This allows for the systematic modification of different parts of the parent molecule to explore a wide range of structural diversity.
Automated Synthesis and Purification: The integration of robotic platforms for automated synthesis and purification can significantly accelerate the production of compound libraries.
High-Throughput Screening (HTS): The development of robust and miniaturized assays for the rapid screening of biological activity or material properties. acs.org Fluorogenic assays, for example, are well-suited for the high-throughput screening of enzyme inhibitors. acs.org
Strategic Derivatization for Enhanced Chemical Space Exploration and Material Science Applications
The strategic derivatization of this compound is key to unlocking its full potential in both medicinal chemistry and materials science. By introducing a variety of functional groups and structural motifs, a diverse chemical space can be explored.
Promising derivatization strategies include:
Synthesis of Fused Heterocycles: The amino and acetamido groups can be utilized to construct a variety of fused heterocyclic systems, which are common scaffolds in biologically active molecules. For example, derivatives containing benzoxazole (B165842) and thiazole (B1198619) moieties have been synthesized and evaluated for their pharmacological properties. sciensage.infomdpi.comnih.govnih.gov
Incorporation of Pharmacophores: Introducing known pharmacophores or bioisosteres can lead to the development of new therapeutic agents. The synthesis of phenylacetamide derivatives incorporating sulfonamide or pyrazole (B372694) moieties has yielded compounds with interesting biological profiles. researchgate.netnih.gov
Development of Novel Materials: Phenylacetamide and its derivatives possess properties that make them attractive for materials science applications, such as in the development of optoelectronic devices and chemosensors, due to their chemical stability and potential for electron density redistribution. scispace.com Further derivatization could lead to the creation of novel polymers, liquid crystals, or functional dyes.
Q & A
Q. Methodology :
- Nucleophilic Substitution : Start with a halogenated precursor (e.g., 2-chloro-N-phenylacetamide) and react with 2-aminophenyl groups under basic conditions. For example, use sodium azide (NaN₃) in a toluene/water mixture (8:2) under reflux (5–7 hours) to replace the halogen atom .
- Coupling Reactions : Utilize coupling agents (e.g., EDC/HOBt) to form the amide bond between 2-aminophenylacetic acid and aniline derivatives in anhydrous solvents like DMF or acetonitrile .
- Workup : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), isolate via filtration or solvent evaporation, and purify via crystallization (ethanol) or column chromatography .
Q. Table 1: Synthesis Conditions for Related Acetamides
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Q. Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (400–600 MHz, deuterated DMSO) to confirm aromatic protons (δ 6.5–8.0 ppm), amide NH (δ ~10 ppm), and aminophenyl group signals .
- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- FTIR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) .
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.5–7.5 (aromatic H), δ ~10 (NH) | Amide linkage, aromatic rings | |
| ESI-MS | m/z = [M+H]⁺ (calculated) | Molecular weight validation |
Basic: How to design initial biological activity screening for this compound?
Q. Methodology :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) at varying concentrations (1–100 µM) using fluorescence-based or colorimetric readouts .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
- Dose-Response Curves : Plot activity vs. concentration (log scale) to determine potency and efficacy .
Advanced: How to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Q. Methodology :
- Assay Standardization : Ensure uniform conditions (pH, temperature, cell passage number) across experiments .
- Orthogonal Validation : Confirm results using alternative assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Purity Analysis : Verify compound integrity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .
Q. Table 3: Common Sources of Data Contradictions
| Issue | Resolution Strategy | Example Evidence |
|---|---|---|
| Impurity interference | HPLC purification (>95% purity) | |
| Assay variability | Use internal controls (e.g., reference inhibitors) |
Advanced: What computational methods can predict the binding mode of this compound?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COVID-19 main protease in ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) .
Advanced: How to design mechanistic studies for this compound’s activity?
Q. Methodology :
- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vitro .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized targets .
- Gene Expression Profiling : Perform RNA-seq to identify differentially expressed genes post-treatment .
Advanced: What strategies optimize reaction yield and purity during synthesis?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
